2-(2-chlorophenyl)-N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)acetamide

Beschreibung

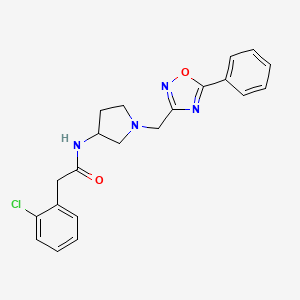

2-(2-Chlorophenyl)-N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)acetamide is a heterocyclic acetamide derivative characterized by a 2-chlorophenyl group, a pyrrolidine ring substituted with a 5-phenyl-1,2,4-oxadiazole moiety, and an acetamide linker.

Eigenschaften

IUPAC Name |

2-(2-chlorophenyl)-N-[1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4O2/c22-18-9-5-4-8-16(18)12-20(27)23-17-10-11-26(13-17)14-19-24-21(28-25-19)15-6-2-1-3-7-15/h1-9,17H,10-14H2,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJBZVUMHPZQFHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)CC2=CC=CC=C2Cl)CC3=NOC(=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-(2-chlorophenyl)-N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)acetamide is a novel derivative that incorporates both a chlorophenyl group and a pyrrolidine moiety linked to a 1,2,4-oxadiazole. This structural combination is of significant interest due to the potential biological activities associated with oxadiazole compounds, which have been documented for their anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Properties

Recent studies have indicated that oxadiazole derivatives exhibit promising anticancer activities. The compound has been tested against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.28 | Induces cell cycle arrest at G2/M phase |

| HCT116 (Colon Cancer) | 64.3 | Moderate cytotoxicity observed |

| Mia-PaCa2 (Pancreatic Cancer) | 68.4 | Moderate activity noted |

The compound's effectiveness is attributed to its ability to interfere with cellular processes critical for cancer cell survival and proliferation .

Antioxidant Activity

The antioxidant capacity of the compound has also been evaluated. Oxadiazoles are known for their ability to scavenge free radicals, which is crucial in mitigating oxidative stress-related diseases. The compound demonstrated a significant inhibition of DPPH radicals, outperforming standard antioxidants like butylated hydroxytoluene (BHT) .

The biological activity of this compound can be linked to its structural features:

- Oxadiazole Moiety : Known for its role in enhancing cytotoxicity through interactions with DNA and proteins involved in cancer progression.

- Pyrrolidine Ring : Contributes to the lipophilicity and overall stability of the compound, facilitating better membrane permeability and bioavailability.

Case Studies

Several studies have focused on the biological evaluation of similar compounds:

- Anticancer Study : A study involving a series of oxadiazole derivatives demonstrated that modifications in the substituents significantly affect their cytotoxicity against various cancer cell lines. The introduction of phenyl groups was found to enhance activity .

- Antioxidant Evaluation : Another study highlighted the antioxidant properties of oxadiazole derivatives, showing that compounds with electron-donating groups exhibited superior radical scavenging abilities .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Key Observations:

Oxadiazole Substituents : Phenyl groups on oxadiazole (as in the target) may enhance π-π stacking interactions, while smaller substituents (methyl, isopropyl) reduce steric hindrance but limit aromatic interactions .

Amide Linker Variations : Propanamide () introduces conformational flexibility, whereas sulfonamide () may alter hydrogen-bonding capacity and acidity.

Electronic Effects: Methoxy groups (electron-donating) vs.

Research Findings

Structural and Theoretical Insights:

- Electronic Properties : Theoretical studies on N-chlorophenyl acetamides (e.g., HOMO-LUMO analysis) suggest that electron-withdrawing groups like chlorine stabilize the molecule’s frontier orbitals, enhancing reactivity in charge-transfer interactions .

- Synthetic Accessibility : Analogs with pyrrolidine-oxadiazole scaffolds (e.g., ) are synthetically tractable, with purity levels ≥95% reported in commercial catalogs .

- Bioisosteric Potential: The 1,2,4-oxadiazole ring in the target compound serves as a bioisostere for carboxylic acid derivatives, improving metabolic stability compared to ester-containing analogs .

Limitations and Gaps:

- No direct biological activity data for the target compound were found in the provided evidence.

- Most analogs lack explicit pharmacokinetic or potency data, necessitating further experimental validation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(2-chlorophenyl)-N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)acetamide?

- Methodology : A multi-step synthesis is typically employed. Key steps include:

- Substitution reactions under alkaline conditions to introduce the 1,2,4-oxadiazole moiety (e.g., using 5-phenyl-1,2,4-oxadiazol-3-ylmethyl as a nucleophile) .

- Reduction of intermediates (e.g., nitro groups) under acidic conditions with reducing agents like iron powder .

- Condensation between pyrrolidine derivatives and acetamide precursors using coupling agents (e.g., EDC/HOBt) .

- Critical Considerations : Optimize reaction time and temperature to avoid side reactions (e.g., oxadiazole ring degradation).

Q. How can spectroscopic techniques validate the compound’s structure?

- Key Techniques :

- NMR (¹H/¹³C) : Confirm regiochemistry of the 2-chlorophenyl group and pyrrolidine substitution patterns. Aromatic protons in the 7.0–8.5 ppm range and pyrrolidine CH₂ signals at ~2.5–3.5 ppm are diagnostic .

- FTIR : Verify carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .

- Mass Spectrometry : Match observed molecular ion ([M+H]⁺) with theoretical mass (e.g., ~491.9 g/mol for C₂₄H₁₈ClN₅O₃S) .

Q. What are the critical physicochemical properties influencing its solubility and stability?

- Properties :

- LogP : Predicted to be ~3.5 (moderate lipophilicity due to chlorophenyl and oxadiazole groups), impacting membrane permeability .

- pKa : The acetamide NH (~9–10) and pyrrolidine N (~7–8) contribute to pH-dependent solubility .

Q. How should researchers design initial in vitro bioactivity assays for this compound?

- Approach :

- Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., oxadiazole-containing inhibitors) .

- Concentration Range : Test 0.1–100 µM with appropriate controls (DMSO ≤0.1% v/v).

- Assay Types : Use fluorescence polarization for binding affinity or luminescence-based ATPase assays for enzymatic activity .

Q. What are common synthetic challenges, and how can they be mitigated?

- Challenges :

- Low Yield in Oxadiazole Formation : Optimize cyclization conditions (e.g., use carbodiimide coupling agents) .

- Pyrrolidine Racemization : Employ chiral catalysts or low-temperature reactions to retain stereochemistry .

Advanced Research Questions

Q. How can computational chemistry guide the optimization of this compound’s binding affinity?

- Methods :

- Molecular Dynamics (MD) Simulations : Analyze ligand-protein interactions (e.g., hydrogen bonding with 2-chlorophenyl and oxadiazole groups) .

- HOMO-LUMO Analysis : Predict electron-deficient regions (oxadiazole) for electrophilic attack or π-π stacking .

- Validation : Cross-check docking scores (AutoDock Vina) with experimental IC₅₀ values .

Q. How should researchers address contradictions in reported biological activity data?

- Resolution Strategies :

- Assay Variability : Standardize protocols (e.g., cell lines, incubation times) across labs .

- Off-Target Effects : Use proteome-wide profiling (e.g., CETSA) to identify non-specific interactions .

Q. What experimental design principles apply to structure-activity relationship (SAR) studies?

- Design :

- Core Modifications : Replace the pyrrolidine ring with piperidine or morpholine to assess steric effects .

- Substituent Screening : Test halogen (F, Br) analogs at the 2-chlorophenyl position for improved potency .

- Data Analysis : Use multivariate regression to correlate substituent properties (Hammett σ) with activity .

Q. How can researchers validate molecular docking predictions experimentally?

- Approach :

- Site-Directed Mutagenesis : Modify key binding residues (e.g., catalytic lysine) to disrupt predicted interactions .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to confirm docking poses .

Q. What strategies optimize synthetic yield while minimizing side products?

- Optimization Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.